

A Comparative Analysis of Platinum(IV) Halide Complexes in Anticancer Research

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Compound of Interest

Compound Name: *Platinum(IV) bromide*

Cat. No.: *B3418968*

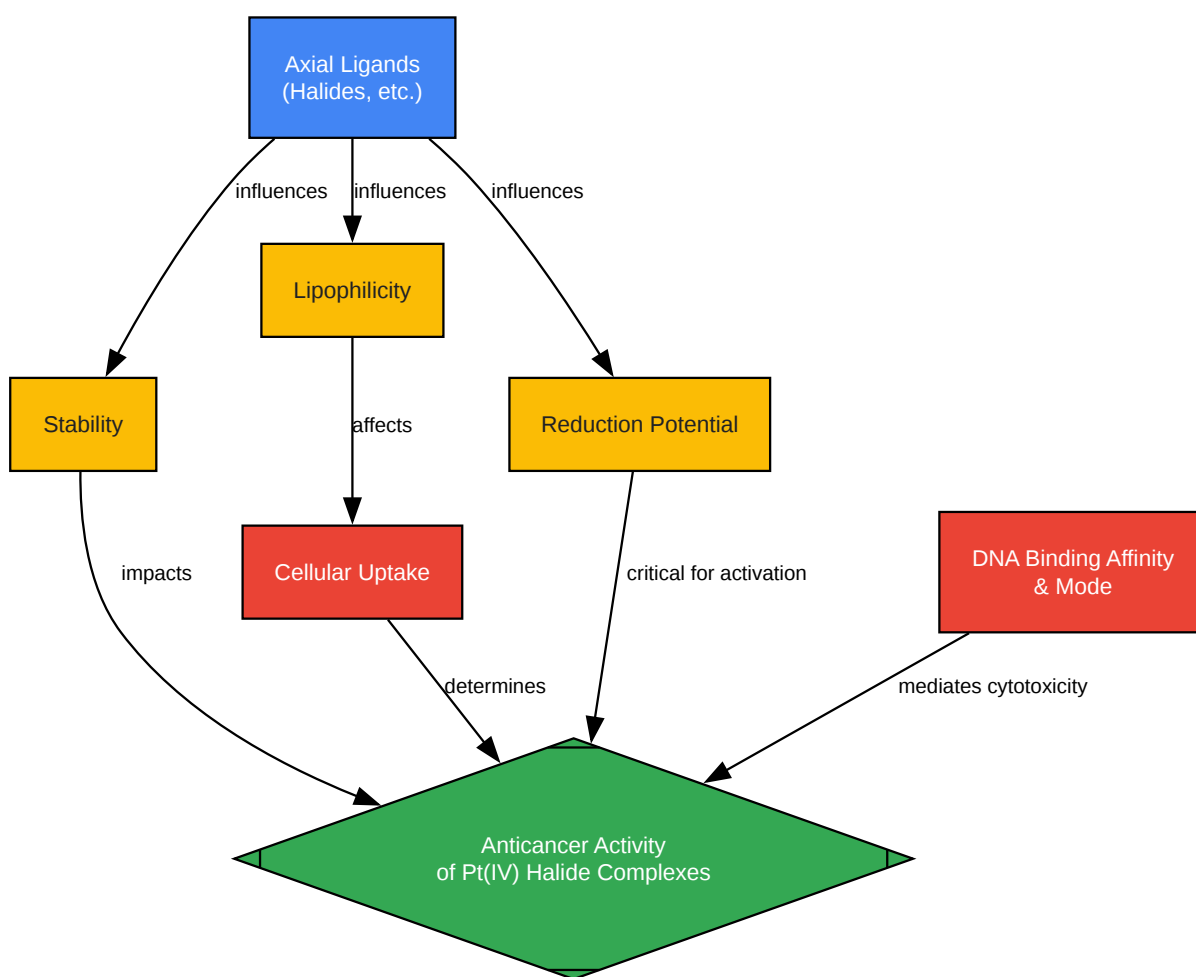
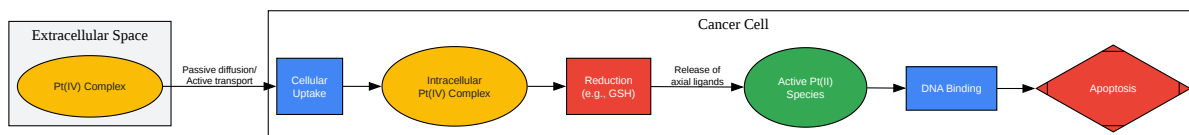
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An objective guide for researchers and drug development professionals on the performance and characteristics of Platinum(IV) halide complexes, supported by experimental data.

Platinum(IV) complexes have emerged as a promising class of anticancer drug candidates, offering potential advantages over traditional Platinum(II) agents like cisplatin, such as reduced side effects and the possibility of oral administration.[1][2] The octahedral geometry of Pt(IV) complexes allows for the coordination of two additional axial ligands, which can be modified to fine-tune the compound's physicochemical properties, including stability, lipophilicity, and cellular uptake.[3][4] This guide provides a comparative overview of Platinum(IV) halide complexes, focusing on their cytotoxic activity, stability, and interaction with DNA, supported by experimental data and detailed methodologies.

Mechanism of Action: A Prodrug Approach

Platinum(IV) complexes are generally considered prodrugs that are activated in vivo.[5] Their increased kinetic inertness, due to the low-spin d^6 electronic configuration, allows them to remain stable in the bloodstream, minimizing off-target reactions.[3][6] Upon entering cancer cells, the higher intracellular concentration of reducing agents, such as glutathione (GSH) and ascorbic acid, facilitates the reduction of the Pt(IV) center to the active Pt(II) species.[3][7] This reduction process releases the axial ligands and allows the resulting Pt(II) complex to bind to nuclear DNA, forming adducts that trigger cell cycle arrest and apoptosis.[5][7]



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